molecular formula C23H16ClN3O B13776874 4(3H)-Quinazolinone, 3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)- CAS No. 88514-42-5

4(3H)-Quinazolinone, 3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)-

Cat. No.: B13776874
CAS No.: 88514-42-5
M. Wt: 385.8 g/mol
InChI Key: PZVIKHHHSSCICY-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)- is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core linked to an indole moiety via a chlorophenyl group. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)- typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone coreThe reaction conditions often require the use of catalysts such as Lewis acids and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4(3H)-Quinazolinone, 3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(3H)-Quinazolinone, 3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)- is unique due to its specific combination of a quinazolinone core and an indole moiety linked via a chlorophenyl group. This unique structure imparts distinct biological activities and makes it a valuable compound for further research and development .

Properties

CAS No.

88514-42-5

Molecular Formula

C23H16ClN3O

Molecular Weight

385.8 g/mol

IUPAC Name

3-[[2-(4-chlorophenyl)-1H-indol-3-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C23H16ClN3O/c24-16-11-9-15(10-12-16)22-19(17-5-1-4-8-21(17)26-22)13-27-14-25-20-7-3-2-6-18(20)23(27)28/h1-12,14,26H,13H2

InChI Key

PZVIKHHHSSCICY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)CN4C=NC5=CC=CC=C5C4=O

Origin of Product

United States

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